UR-RG98
Description
Overview of Histamine (B1213489) Receptor Subtypes and their Physiological Roles
The four histamine receptor subtypes (H1R, H2R, H3R, and H4R) are distributed throughout various tissues and mediate distinct physiological effects. nih.govnih.gov The H1 receptor is widely known for its role in allergic reactions, mediating symptoms such as itching, vasodilation, and bronchoconstriction. nih.govnih.gov The H2 receptor is primarily located in gastric parietal cells, where it stimulates the secretion of stomach acid. nih.govnih.gov The H3 receptor is predominantly found in the central nervous system and acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.gov The H4 receptor is the most recently identified subtype and is primarily expressed on cells of the immune system, where it modulates inflammatory responses. nih.govnih.gov
Table 1: Overview of Histamine Receptor Subtypes
| Receptor Subtype | Primary Location(s) | G Protein Coupling | Key Physiological Roles |
|---|---|---|---|
| H1 Receptor (H1R) | Smooth muscle, endothelial cells, central nervous system | Gq/11 | Allergic responses, inflammation, neurotransmission |
| H2 Receptor (H2R) | Gastric parietal cells, cardiac muscle, immune cells | Gs | Gastric acid secretion, cardiac stimulation, immunomodulation |
| H3 Receptor (H3R) | Central and peripheral nervous system | Gi/o | Neurotransmitter release modulation (autoreceptor and heteroreceptor) |
| H4 Receptor (H4R) | Immune cells (mast cells, eosinophils, T-cells), bone marrow | Gi/o | Immune cell chemotaxis, cytokine production, inflammation |
The Histamine H4 Receptor (H4R) as a Therapeutic and Research Target
The discovery of the H4 receptor has opened new avenues for understanding and potentially treating a variety of inflammatory and autoimmune disorders. nih.gov Its restricted expression profile and specific functions make it an attractive target for therapeutic intervention with a potentially lower risk of the side effects associated with less selective antihistamines.
Distribution and Functional Significance of H4R in Biological Systems
The histamine H4 receptor is highly expressed in hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. nih.gov It is also found in the bone marrow, spleen, and gastrointestinal tract. This distribution underscores its significant role in the immune system. Functionally, the activation of H4R is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events. A key function of H4R activation is the induction of chemotaxis, the directed migration of immune cells to sites of inflammation. nih.gov
Role of H4R in Immune and Inflammatory Processes
The H4 receptor is a key player in orchestrating immune and inflammatory responses. Its activation on mast cells can trigger the release of inflammatory mediators, and it plays a crucial role in the recruitment of eosinophils, which are central to allergic inflammation and asthma. nih.gov Furthermore, H4R activation on dendritic cells and T cells can influence the nature of the adaptive immune response, suggesting its involvement in a wide range of inflammatory conditions, including allergic rhinitis, asthma, atopic dermatitis, and potentially autoimmune diseases. nih.gov The development of selective H4R ligands is therefore of great interest for both studying these processes and for the potential development of novel anti-inflammatory therapies. researchgate.net
Rationale for the Academic Investigation of UR-RG98
The study of the H4 receptor's precise functions has been greatly facilitated by the development of selective pharmacological tools. This compound is a prime example of such a tool, enabling researchers to probe the H4 receptor's role with a high degree of specificity.
Significance of this compound as a Selective H4R Agonist
This compound is a potent and highly selective agonist for the human histamine H4 receptor. It was developed through a process of conformational restriction of a parent compound, UR-PI376. This structural modification led to a significant increase in potency and selectivity. This compound exhibits a high affinity for the H4R with a reported EC50 value of 11 nM. Its selectivity for the H4R is more than 100-fold greater than for the H3R, and it shows negligible activity at both H1 and H2 receptors. This high degree of selectivity is crucial for its use as a research tool, as it allows scientists to stimulate the H4 receptor specifically, without confounding effects from the activation of other histamine receptor subtypes.
Table 2: In Vitro Activity Profile of this compound at Human Histamine Receptors
| Compound | H1R (activity) | H2R (activity) | H3R (selectivity) | H4R (EC50) |
|---|---|---|---|---|
| This compound | Negligible | Negligible | >100-fold vs H4R | 11 nM |
Contribution of this compound to Understanding H4R Ligand-Receptor Interactions
The study of this compound has provided valuable insights into the structural requirements for H4R activation. A particularly interesting finding is related to its stereochemistry. The enantiomer of this compound, the molecule that is its non-superimposable mirror image, acts as an H4R antagonist. This demonstrates that the specific three-dimensional arrangement of the molecule is critical for its function, with one enantiomer activating the receptor and the other blocking it. This stereoselectivity provides a powerful tool for researchers to dissect the molecular mechanisms of H4R activation and inhibition. Molecular docking and dynamics simulations have further elucidated the binding modes of agonists and antagonists within the H4R binding pocket, with key interactions identified with residues such as Aspartate (3.32) and Glutamate (5.46). nih.gov The differential interactions of the this compound enantiomers with the receptor can be studied to better understand the conformational changes that lead to receptor activation or inactivation.
Properties
Molecular Formula |
C19H24N6S |
|---|---|
Molecular Weight |
368.503 |
SMILES |
N#C/N=C(NCCSC1=CC=CC=C1)NC[C@@H]2C[C@@H](C3=CNC=N3)CC2 |
Appearance |
Solid powder |
Synonyms |
UR-RG98; UR-RG 98; UR-RG-98; URRG98; URRG-98; URRG 98.; (E)-1-(((1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl)methyl)-2-cyano-3-(2-(phenylthio)ethyl)guanidine |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Ur Rg98
Stereocontrolled Synthesis of UR-RG98 and its Enantiomers
The synthesis of this compound, chemically known as (+)-2-Cyano-1-{[trans-(1S,3S)-3-(1H-imidazol-4-yl)cyclopentyl]methyl}-3-[2-(phenylsulfanyl)ethyl]guanidine, and its enantiomers requires a stereocontrolled approach to establish the desired configuration of the substituted cyclopentane (B165970) ring. acs.org The synthetic strategy is designed to allow for the preparation of enantiomerically pure compounds, which is critical as the different enantiomers have been shown to possess distinct pharmacological activities. acs.org
The synthesis of this compound and its analogues originates from the precursor UR-PI376, a potent and selective agonist of the human histamine (B1213489) H4 receptor. acs.org To investigate the active conformation of UR-PI376, analogues incorporating a cyclopentane-1,3-diyl linker were synthesized to introduce conformational constraint. acs.org
The general synthetic scheme for these cyclopentane-based cyanoguanidines involves several key steps. The pathway begins with the construction of the substituted cyclopentane core, followed by the introduction of the imidazole (B134444) and aminomethyl side chains. The final key step is the formation of the cyanoguanidine moiety. The stereochemistry of the cyclopentane ring is carefully controlled during the synthesis to produce the desired trans-(1S,3S) configuration for the active enantiomer of this compound. acs.org
A representative reaction scheme for the synthesis of the racemic trans- and cis-isomers of the cyclopentane-based cyanoguanidines is outlined below. The stereocontrolled synthesis of the specific enantiomers of this compound would involve the use of chiral starting materials or chiral resolving agents at an appropriate stage.
General Synthetic Scheme for Cyclopentane-based Cyanoguanidines Step 1: Synthesis of the Cyclopentane Intermediate The synthesis typically starts from a suitable cyclopentane precursor, which is functionalized to introduce the necessary groups for subsequent reactions. This may involve multi-step sequences to create the desired substitution pattern and stereochemistry.
Step 2: Introduction of the Imidazole Moiety The imidazole ring, a key feature for activity at certain biological targets, is introduced onto the cyclopentane scaffold. This is often achieved by alkylation of a protected imidazole derivative with a suitably activated cyclopentane intermediate.
Step 3: Elaboration of the Aminomethyl Side Chain The aminomethyl side chain is then constructed on the cyclopentane ring. This may involve the reduction of a nitrile or the conversion of a carboxylic acid to an amine.
Step 4: Formation of the Cyanoguanidine Group The final step is the formation of the cyanoguanidine functional group. This is typically achieved by reacting the primary amine with a cyanoguanidine-forming reagent, such as diphenyl cyanocarbonimidate or a similar electrophilic species, followed by displacement with the appropriate amine side chain.
Throughout the synthesis of this compound and its analogues, several key intermediates are generated. The absolute configurations of these intermediates are often determined by X-ray crystallography to ensure the stereochemical integrity of the final products. acs.org
Key Intermediates in the Synthesis of Cyclopentane Analogues:
| Intermediate | Description |
|---|---|
| Substituted Cyclopentanone | A versatile starting material for the synthesis of the cyclopentane core. |
| cis/trans-3-(Aminomethyl)cyclopentanecarboxylic acid | A key building block containing the core cyclopentane structure with functional groups for further elaboration. |
The reaction conditions for each step are optimized to maximize yield and control stereochemistry. This includes the choice of solvents, reagents, reaction times, and temperatures. For instance, the reduction of nitriles to primary amines is often carried out using reducing agents like lithium aluminum hydride in an ethereal solvent. The formation of the cyanoguanidine can be performed under basic conditions to facilitate the nucleophilic attack of the amine.
Given that the pharmacological activity of this compound resides in a single enantiomer, the separation of the racemic mixture is a critical step. acs.org Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose. acs.orgacs.orgresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving good resolution. For the separation of this compound and its analogues, various commercially available chiral columns are screened. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol), sometimes with the addition of a small amount of a basic or acidic additive to improve peak shape and resolution.
In the development of this compound, a total of 14 racemic mixtures were synthesized, and from these, the most potent H4R agonists were selected for enantiomeric separation by chiral HPLC, resulting in eight enantiomerically pure compounds. acs.orgacs.orgresearchgate.net
Synthesis of Structurally Related Cyanoguanidine Derivatives and Analogues
To explore the structure-activity relationships (SAR) of this compound, a variety of structurally related cyanoguanidine derivatives and analogues have been synthesized. acs.org These modifications are systematically introduced to probe the importance of different structural features for biological activity.
The cyclopentane linker in this compound was introduced to conformationally restrict the flexible butyl chain of its parent compound, UR-PI376. acs.org To further investigate the optimal conformation, analogues with both cis and trans configurations of the cyclopentane-1,3-diyl linker were synthesized. acs.org These modifications help to define the spatial orientation of the imidazole and cyanoguanidine moieties required for potent biological activity.
In addition to the stereochemistry of the linker, modifications to the side chains attached to the cyclopentane ring have also been explored. This includes varying the length and nature of the linker connecting the cyclopentane ring to the cyanoguanidine group, as well as altering the substituents on the imidazole ring.
A broader SAR study involves the synthesis of a library of cyanoguanidine derivatives with diverse substituents. These modifications are not limited to the cyclopentane core but also include variations in other parts of the molecule.
Examples of Structural Modifications for SAR Studies:
| Molecular Region | Types of Modifications |
|---|---|
| Phenylsulfanyl-ethyl side chain | Replacement of the phenyl ring with other aromatic or heteroaromatic systems; introduction of substituents on the phenyl ring; variation of the linker length. |
| Cyanoguanidine moiety | Replacement with other bioisosteric groups to probe the importance of the hydrogen bonding and electronic properties of this group. |
The data obtained from the biological evaluation of these analogues provide valuable insights into the key structural features required for high affinity and selectivity. This information is crucial for the design of new compounds with improved pharmacological profiles. The synthesis and evaluation of these diverse derivatives have shown that even small structural changes can have a significant impact on the biological activity. acs.org
No Publicly Available Research Found for Compound this compound
Following a comprehensive search of scholarly articles, scientific databases, and public research repositories, no information has been found regarding a chemical compound designated as "this compound." Consequently, the generation of an article detailing its synthetic methodologies and derivatization strategies is not possible at this time.
The inquiry for data on the optimization of synthetic yields and purity for research applications of this compound did not yield any relevant results. This suggests that "this compound" may be a proprietary, in-house designation not yet disclosed in publicly accessible literature, a hypothetical compound, or an error in the compound name provided.
Therefore, until information on this compound is made available in the public domain, the development of the requested scientific article cannot proceed.
Molecular and Cellular Pharmacological Characterization of Ur Rg98
H4 Receptor Binding Affinity and Selectivity Profiling
The characterization of UR-RG98's interaction with the histamine (B1213489) H4 receptor (H4R) and other histamine receptor subtypes has been established through comprehensive binding assays. These studies are fundamental in determining the compound's affinity and specificity, which are critical indicators of its potential as a selective pharmacological tool.
The binding affinity of this compound for the human H4 receptor was determined using in vitro radioligand binding assays. nih.gov These experiments were conducted on membranes prepared from Sf9 cells recombinantly expressing the human H4R. Such assays are a standard method for quantifying the direct interaction between a ligand and a receptor. By measuring the displacement of a radiolabeled ligand, the affinity (often expressed as the Ki value) of the unlabeled test compound (this compound) can be accurately determined. The results from these studies confirm that this compound binds to the H4R with high affinity, which is a prerequisite for its potent functional activity. nih.gov
Competitive binding studies are essential for understanding how a novel compound interacts with a receptor in the presence of its natural (endogenous) ligand, histamine. While specific competitive binding data for this compound against histamine are detailed within broader functional characterization, the nature of its potent agonism implies effective competition with endogenous ligands for the receptor's binding site. Its high potency suggests it can effectively displace histamine and elicit a receptor response. The research leading to the development of this compound involved synthesizing analogues of the potent H4R agonist UR-PI376 and separating racemates to yield enantiomerically pure compounds like this compound, which was found to be the most potent agonist in its series. nih.gov
A critical aspect of this compound's pharmacological profile is its selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R). To quantify this, its binding affinity and functional activity were assessed at all four human histamine receptor subtypes (hH1R, hH2R, hH3R, and hH4R) expressed in recombinant systems. nih.gov The findings demonstrated that this compound possesses negligible activity at both H1R and H2R. Furthermore, it exhibited a selectivity of over 100-fold for the H4R compared to the H3R, highlighting its specificity as an H4R agonist. nih.gov This high degree of selectivity is crucial, as it minimizes the potential for off-target effects that could arise from interactions with other histamine receptors.
| Receptor Subtype | Activity/Selectivity | Source |
|---|---|---|
| H1 Receptor (H1R) | Negligible Activity | nih.gov |
| H2 Receptor (H2R) | Negligible Activity | nih.gov |
| H3 Receptor (H3R) | >100-fold lower activity compared to H4R | nih.gov |
| H4 Receptor (H4R) | High Potency Agonist | nih.gov |
Functional Activity at the Histamine H4 Receptor
Beyond binding affinity, the functional activity of this compound at the H4R was thoroughly investigated. These assays measure the cellular response following receptor binding, providing insight into the compound's ability to activate the receptor and initiate downstream signaling pathways.
The agonistic properties of this compound were evaluated using cell-based functional assays, including luciferase reporter gene assays. nih.gov These experiments were performed in Human Embryonic Kidney (HEK-293) cells engineered to express the human or mouse H4R and a reporter gene (luciferase) linked to a cellular response element. When an agonist activates the receptor, it triggers a signaling cascade that results in the expression of the luciferase enzyme, which produces a measurable light signal. This output allows for the quantification of the agonist's potency (EC50, the concentration required to produce 50% of the maximal response) and efficacy (Emax, the maximum response). Studies confirmed that this compound acts as a potent agonist in these cell-based systems. nih.gov
To directly measure the activation of G-proteins coupled to the H4R, [35S]GTPγS binding and GTPase assays were employed. nih.gov The H4R primarily couples to Gi/o proteins, and agonist binding facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. The [35S]GTPγS binding assay utilizes a non-hydrolyzable analog of GTP ([35S]GTPγS) to quantify this activation step. The results from these assays provided a direct measure of this compound's ability to induce G-protein signaling. (1S,3S)-UR-RG98 was identified as the most potent H4R agonist in its series, with an EC50 value of 11 nM. nih.gov Interestingly, its optical antipode was found to act as an H4R antagonist in the same assay, demonstrating a clear stereoselectivity for the receptor's functional response. nih.gov
| Assay Type | Parameter | Value | Source |
|---|---|---|---|
| [35S]GTPγS Binding Assay | Potency (EC50) | 11 nM | nih.gov |
| [35S]GTPγS Binding Assay | Activity | Potent Agonist | nih.gov |
Exploration of Downstream Signaling Pathways (e.g., cAMP Modulation, ERK Phosphorylation)
Scientific literature to date has not provided specific data on the direct modulation of downstream signaling pathways, such as cyclic adenosine (B11128) monophosphate (cAMP) levels or the phosphorylation of extracellular signal-regulated kinase (ERK), by this compound. While the histamine H4 receptor is known to couple to Gαi/o proteins, which typically leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, and can also influence MAPK/ERK signaling pathways, specific experimental evidence detailing these effects as a direct result of this compound binding is not available in published research. Therefore, a quantitative description of this compound's influence on these particular signaling cascades cannot be provided at this time.
Species-Specific Pharmacological Profiles of this compound
The interaction of a ligand with its receptor can vary significantly across different species, a phenomenon that has important implications for the translation of preclinical research. The pharmacological profile of this compound demonstrates such species-specific activity when comparing its effects at the human and murine H4 receptors.
Agonistic Activity at the Human H4R (hH4R)
This compound has been characterized as a potent and selective agonist at the human histamine H4 receptor (hH4R). In functional assays, it demonstrates the ability to activate the receptor, initiating a cellular response. The potency of this compound at the hH4R is notable, with a reported EC50 value of 11 nM. This indicates that a low concentration of the compound is sufficient to elicit a half-maximal response, highlighting its strong affinity and efficacy at the human ortholog of the H4 receptor. Furthermore, its selectivity for the hH4R is significant, showing over 100-fold greater activity at this receptor compared to the histamine H3 receptor (H3R), and negligible interaction with the H1 and H2 receptors.
| Parameter | Value | Receptor |
| Activity | Agonist | Human H4R |
| EC50 | 11 nM | Human H4R |
| Selectivity | >100-fold vs H3R | Human H4R |
Antagonistic Activity at the Murine H4R (mH4R)
In stark contrast to its activity at the human H4 receptor, there is no published scientific evidence to suggest that this compound exhibits antagonistic activity at the murine H4 receptor (mH4R). Comprehensive pharmacological profiling of this compound at the mH4R is not available in the current body of scientific literature. Therefore, a definitive characterization of its activity—whether agonistic, antagonistic, or inactive—at the murine ortholog remains to be determined. Interestingly, it has been noted that the optical antipode of this compound functions as an antagonist at the H4R, though the species-specificity of this antagonistic activity has not been detailed.
Molecular Determinants of Species Selectivity
The molecular basis for the species-specific pharmacology of this compound has not been explicitly elucidated in published research. Differences in the amino acid sequences of the human and murine H4 receptors are presumed to underlie the observed variations in ligand activity. However, specific mutagenesis or structural biology studies identifying the key residues within the H4R binding pocket that are responsible for the differential effects of this compound have not been reported. Without such data, a detailed explanation of the molecular determinants of its species selectivity remains speculative.
Receptor Internalization and Trafficking Studies Utilizing this compound
There are currently no published studies that have utilized this compound as a pharmacological tool to investigate the internalization and trafficking of the histamine H4 receptor. Agonist-induced receptor internalization is a common mechanism for regulating G protein-coupled receptor signaling. However, whether the agonistic action of this compound at the hH4R leads to receptor endocytosis, and the subsequent intracellular fate of the receptor, has not been experimentally documented.
Biased Signaling Investigations and Functional Selectivity
The concept of biased signaling, or functional selectivity, posits that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. Investigations into whether this compound acts as a biased agonist at the histamine H4 receptor have not been reported in the scientific literature. Therefore, it is unknown if this compound differentially engages G protein-dependent pathways versus β-arrestin-mediated signaling or other potential downstream effectors of the H4R.
Preclinical Investigations of Ur Rg98 in Biological Models
In Vitro Cellular Studies on Immune and Inflammatory Cell Lines
In vitro studies are crucial for understanding the direct cellular effects of UR-RG98. The histamine (B1213489) H4 receptor is known to be expressed in a variety of immune cells, including eosinophils, and has been suggested to be present in human monocytes and dendritic cells. Functional activities of H4R ligands, including this compound, have been determined using recombinant HxR (x: 1–4) subtypes on Sf9 cell membranes through radioligand binding, [35S]GTPγS, or GTPase assays, and in luciferase assays on human or mouse H4R expressed in HEK-293 cells. nih.govwikipedia.orgwikidata.org
While direct, detailed research findings specifically on this compound's impact on cytokine and chemokine production are not extensively documented, studies on H4R modulation in general provide insights into potential effects. Blockade of the H4R on dendritic cells has been shown to reduce cytokine and chemokine production, concurrently limiting their capacity to induce T helper type 2 (Th2) responses in T cells. Similarly, H4R antagonism has been observed to reduce the levels of various cytokines and chemokines in ear tissue within a mouse skin inflammation model. These findings collectively suggest that H4R agonism, as mediated by this compound, could potentially promote or enhance the production of certain cytokines and chemokines, thereby influencing inflammatory pathways.
Table 1: General Effects of H4R Modulation on Cytokine and Chemokine Production
| Modulator Type | Cell Type/Model | Observed Effect on Cytokine/Chemokine Production | Reference |
| H4R Antagonist | Dendritic cells (in vitro) | Reduced cytokine and chemokine production | |
| H4R Antagonist | Mouse skin inflammation model (in vivo) | Reduced levels of several cytokines and chemokines |
Histamine and its receptors, including H4R, play a role in regulating fundamental cellular processes such as proliferation, cell cycle progression, differentiation, and apoptosis in both normal and cancerous cells. The H3 and H4 receptors have been implicated in the regulation of proliferation in human breast cells, melanoma, and colon cancer. Furthermore, stimulation of the H4R by specific ligands has been proposed as a novel therapeutic strategy for tumors expressing this receptor, with histamine itself shown to increase the radiosensitivity of melanoma cells in vitro. tocris.com In the context of immune cells, H4R antagonism has been reported to reduce lymphocyte proliferation following ex vivo antigen stimulation of lymph nodes. This suggests that this compound, as an H4R agonist, could potentially promote lymphocyte proliferation, contributing to immune responses.
Table 2: General Effects of H4R Modulation on Cellular Proliferation
| Modulator Type | Cell Type/Model | Observed Effect on Proliferation | Reference |
| H4R Agonist | Melanoma cells (in vitro) | Increased radiosensitivity | tocris.com |
| H4R Antagonist | Lymphocytes (ex vivo, antigen-stimulated) | Reduced proliferation |
In Vivo Animal Model Studies for H4R Modulation
The evaluation of this compound in in vivo animal models presents unique challenges due to its distinct species-dependent pharmacological profile. As previously noted, this compound functions as an agonist at the human H4R but as an antagonist at the murine H4R. fishersci.nociteab.com This critical difference necessitates careful consideration when extrapolating findings from rodent models to human physiology. Pharmacological discrepancies between human and rodent H4R orthologs, particularly concerning ligand affinity, potency, and quality of action, are well-documented and can compromise the predictive value of translational animal models.
Rodent models, including mice and rats, are widely utilized in preclinical research due to their practicality, including small size, ease of handling, rapid life cycles, high productivity, established genetic backgrounds, and relatively low cost. The ability to perform genetic manipulations, such as creating transgenic, knockout, and conditional knockout models, further enhances their utility in studying complex biological systems, including immune responses.
However, the inherent species-specific differences in receptor pharmacology, as observed with the H4R, highlight a significant limitation of traditional rodent models. For instance, the humanized immune system (HIS) rodent models have been developed to better recapitulate human immune responses, particularly for human-restricted infections or cancer immunobiology, by engrafting human immune cells and tissues into immunodeficient rodents. Such models aim to overcome the limitations posed by species-specific variations in receptor expression and function that can lead to discrepancies in drug efficacy and mechanism of action.
Given that this compound acts as an antagonist at the murine H4R, its effects in standard mouse or rat models of immune regulation would likely resemble those observed with other H4R antagonists, rather than reflecting its agonistic activity seen in human systems. Therefore, direct in vivo studies evaluating this compound specifically as an agonist in immunocompetent rodent models for immune regulation would yield results indicative of H4R antagonism.
General studies on H4R modulation in animal models have demonstrated the therapeutic potential of targeting this receptor in inflammatory and allergic conditions. For example, H4R antagonists have shown positive in vivo effects in models of asthma, hay fever, pruritus, and bowel inflammation. In a mouse model of skin inflammation, H4R antagonism reduced ear edema, inflammation, and the infiltration of mast cells and eosinophils. Furthermore, treatment with an H4R antagonist or the use of H4R-deficient mice led to a reduction in Th17 cell development in vivo. These findings suggest that H4R activation (agonism), if it could be effectively studied in a humanized or species-appropriate model, might exacerbate these inflammatory processes, while antagonism (as seen with this compound in murine models) would mitigate them.
Assessment of this compound's Role in Specific Animal Disease Models
The unique species-dependent activity of this compound makes it a valuable pharmacological tool for investigating the molecular determinants of H4R activation and for facilitating preclinical model translation. uni-goettingen.de134.76.19 Its differential action—agonism at human H4R versus antagonism at murine H4R—allows researchers to probe the intricacies of H4R signaling in various biological contexts. While histamine H4 receptor modulation has been explored in animal models for inflammatory conditions, such as pruritus, with H4R antagonists showing anti-pruritic effects in human clinical studies that validated preclinical findings, the available literature does not provide detailed findings on the direct assessment of this compound's efficacy in specific animal disease models. Instead, its primary reported role in animal studies is as a tool for characterizing H4R function and species-specific receptor responses.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
Pharmacokinetics (PK) describes the movement of a drug within the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD), conversely, refers to the pharmacological effects a drug exerts on the body once it reaches its site of action. Understanding these properties in preclinical species is crucial for drug development.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)
ADME studies are fundamental in preclinical drug development to characterize how a drug candidate is handled by a living organism. These studies provide insights into a compound's bioavailability, tissue distribution, metabolic pathways, and elimination routes. Despite its characterization as a histamine H4 receptor modulator, specific and detailed preclinical ADME data for this compound, including parameters such as absorption rates, distribution volumes, metabolic pathways, and excretion profiles in animal species, were not found in the publicly available scientific literature.
Target Engagement and Receptor Occupancy in Animal Tissues
Target engagement and receptor occupancy are critical pharmacodynamic parameters that confirm a compound's interaction with its intended biological target in vivo. For this compound, its defined agonistic activity at hH4R and antagonistic activity at mH4R directly demonstrate its target engagement with the histamine H4 receptor. Preclinical investigations have utilized various in vitro and ex vivo assays to characterize this compound's interaction with H4R. These include radioligand binding assays and functional assays, such as [35S]GTPγS assays and luciferase assays, performed on recombinant H4R subtypes expressed in Sf9 insect cell membranes and HEK-293 cells (including those expressing mouse H4R). idrblab.netidrblab.netvulcanchem.com These studies provide evidence of this compound's ability to bind to and modulate the H4 receptor in a species-specific manner, thereby confirming its target engagement profile in preclinical biological models.
Mechanistic Insights into Ur Rg98 S Receptor Interactions
Detailed Analysis of Orthosteric and Potential Allosteric Binding Sites
UR-RG98's high receptor selectivity and binding affinity are attributed to its specific structural features, including substituted benzimidazole (B57391) rings and a stereospecific trans-(1S,3S) configuration nih.gov. Molecular modeling studies indicate that variations in amino acid residues within the orthosteric binding pocket are crucial for the observed species-specific activity. For instance, a difference such as Thr323 in hH4R compared to Ala319 in mH4R may underpin this divergence nih.gov.
Cryo-electron microscopy structures of the H4R-Gq complex, when bound with agonists like histamine (B1213489) or imetit, reveal that these ligands occupy the orthosteric binding pocket. This suggests that this compound, as an hH4R agonist, similarly engages with this primary binding site. The H4R also possesses a unique sub-pocket, not conserved in other histamine receptors, which is believed to be significant for achieving subtype selectivity. The chemical architecture of this compound, featuring an imidazole (B134444) ring as a polar basic moiety combined with more lipophilic side chains, contributes to its cationic-amphiphilic properties, facilitating its interaction within the receptor's binding environment.
Ligand-Induced Conformational Dynamics of the H4R
The interaction of this compound with the H4R is not static but involves dynamic conformational changes within the receptor. Molecular dynamics (MD) simulations have provided crucial insights, confirming that different enantiomers of this compound differentially stabilize the active and inactive states of the H4R. Specifically, the (+)-(1S,3S)-UR-RG98 isomer acts as an agonist, promoting an active H4R conformation, whereas its optical antipode functions as an antagonist, stabilizing an inactive state.
Agonist binding to the H4R induces specific conformational changes, notably involving the Phe344 (7.39) residue, which subsequently contributes to the formation of an "aromatic slot" within the receptor. The human H4R is known for its high constitutive activity, meaning it can elicit a biological response even in the absence of a bound ligand. Inverse agonists of the H4R function by stabilizing an inactive receptor conformation, thereby reducing this constitutive activity. Furthermore, mutagenesis studies have highlighted the critical roles of residues like F169 and S179 in stabilizing the ligand-free active state of the hH4R.
Interplay between this compound and Endogenous Histamine Signaling
As a potent agonist of the hH4R, this compound effectively mimics or modulates the actions of the endogenous ligand, histamine nih.gov. The H4R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o G-proteins. Activation of this pathway by agonists, including histamine and this compound, leads to the inhibition of adenylyl cyclase, which in turn results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Direct evidence of this compound's interaction with the histamine binding site comes from radioligand binding assays. These studies demonstrate that this compound at a concentration of 10 nM can fully displace [³H]histamine, confirming its strong target engagement and competitive binding at the H4R. This competitive interaction underscores how this compound can influence and potentially override endogenous histamine signaling at the H4R.
Molecular Modeling of Receptor-Ligand Complexes
Molecular modeling, particularly molecular dynamics simulations, has been instrumental in elucidating the intricate details of this compound's interaction with the H4R. These computational approaches have provided insights into the structural basis for the observed species-dependent pharmacological profiles, suggesting that subtle residue variations in the orthosteric binding pocket, such as Thr323 in human H4R versus Ala319 in murine H4R, are critical determinants of binding and activity nih.gov.
Furthermore, MD simulations have confirmed the differential stabilization of active and inactive H4R states by the enantiomers of this compound, offering a dynamic perspective on ligand-induced conformational changes. Homology models of the H4R, often based on the active state of well-characterized GPCRs like the β2-adrenergic receptor, have been utilized to predict the binding modes of endogenous agonists such as histamine. More recently, cryo-electron microscopy (cryo-EM) structures of the H4R-Gq complex bound with various agonists have provided high-resolution structural information, revealing precise agonist binding modes and the conformational changes they induce. These structural insights are invaluable for rational drug design efforts aimed at developing new H4R-targeted therapeutics.
Computational and Biophysical Studies of Ur Rg98
Molecular Docking Simulations with H4R Structural Models
To predict the binding affinity and orientation of a ligand like UR-RG98 at the H4R, molecular docking simulations are a crucial first step. Given the absence of an experimentally determined crystal structure for H4R, homology modeling is typically employed, often using the crystal structure of a related receptor, such as the histamine (B1213489) H1 receptor, as a template.
The process involves preparing a 3D model of the H4R and the ligand, this compound. Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding pocket, are identified. For instance, studies on other H4R ligands have highlighted the importance of interactions with residues like Asp(3.32) and Glu(5.46).
Molecular Dynamics (MD) Simulations to Elucidate Binding Modes and Stability
Following molecular docking, Molecular Dynamics (MD) simulations provide a more dynamic and detailed understanding of the ligand-receptor complex. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor.
MD simulations can confirm whether the binding mode predicted by docking is stable over a simulated timeframe. By analyzing the trajectory of the simulation, researchers can observe conformational changes in the receptor upon ligand binding and identify key residues that are critical for maintaining the interaction. The simulations can also reveal the role of solvent molecules in the binding process.
Simulation of Differential Stabilization of Active and Inactive H4R States by Enantiomers
Many compounds exist as enantiomers—mirror-image isomers that can have different biological activities. If this compound were chiral, MD simulations would be invaluable for investigating how its individual enantiomers might differentially stabilize the active and inactive states of the H4R.
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations are employed to investigate the electronic properties of this compound at a subatomic level. These calculations can determine the molecule's electron distribution, electrostatic potential, and the energies of its molecular orbitals (HOMO and LUMO).
This information is critical for understanding the molecule's intrinsic reactivity and its potential to form specific types of interactions, such as covalent bonds or strong electrostatic interactions, with the target receptor. QM calculations can also be used to refine the parameters used in molecular mechanics force fields for more accurate MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with known H4R activities were available, a QSAR model could be developed.
This involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their structure (e.g., size, shape, lipophilicity, electronic properties). Statistical methods are then used to build a model that correlates these descriptors with biological activity. A validated QSAR model can then be used to predict the activity of new, untested analogues of this compound, thereby guiding the design of more potent or selective compounds.
In Silico Assessment of Ligand Efficiency and Molecular Properties Relevant to Research
In the early stages of drug discovery, it is important to assess not only the potency of a compound but also its "ligand efficiency" (LE) and other molecular properties. Ligand efficiency metrics relate the binding affinity of a compound to its size (e.g., heavy atom count).
A variety of in silico tools can be used to calculate these properties for this compound. This assessment helps to determine if the compound has a favorable profile for further development. Properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors are also calculated to evaluate the compound's "drug-likeness" and potential for favorable pharmacokinetic properties.
Analytical Methodologies for Ur Rg98 in Research Settings
Chromatographic Techniques for Analysis and Purification
Chromatography is a fundamental tool for the separation and purification of chemical mixtures. merckmillipore.com In the context of UR-RG98, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques utilized.
High-Performance Liquid Chromatography (HPLC) is a high-pressure liquid chromatography technique that allows for the separation of closely related compounds with high resolution. nih.gov For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. This method is instrumental in assessing the purity of synthesized batches of this compound and for its purification from reaction mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org This hyphenated technique is invaluable for the analysis of this compound, providing not only retention time data from the chromatography but also mass-to-charge ratio information, which aids in the confirmation of the compound's identity and the identification of any impurities or metabolites. rsc.org
A typical LC-MS method for the analysis of this compound might involve the parameters outlined in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode |
| Scan Range | m/z 100-1000 |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and composition of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography of its intermediates are critical for its structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound, ensuring that the synthesized compound has the correct atomic connectivity and stereochemistry.
Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy. rsc.org High-resolution mass spectrometry can provide the elemental composition of the molecule, further confirming its chemical formula.
X-ray Crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. While obtaining suitable crystals of the final compound this compound can be challenging, X-ray crystallography of key synthetic intermediates can provide definitive proof of their structure and stereochemistry, which in turn supports the structural assignment of the final product. criver.com
The following table summarizes the spectroscopic data that would be typically collected for this compound.
| Technique | Information Obtained |
| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. |
| ¹³C NMR | Number of different types of carbon atoms in the molecule. |
| High-Resolution MS | Exact molecular weight and elemental composition. |
| X-ray Crystallography (of intermediates) | Three-dimensional atomic structure and absolute stereochemistry. |
Radiosynthesis and Radiolabeling Procedures for Tracers
To study the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems, radiolabeled versions of the compound are often synthesized. Tritium (B154650) ([³H]) is a commonly used radioisotope for this purpose due to its relatively long half-life and low energy beta emission.
The radiosynthesis of [³H]-UR-RG98 typically involves the introduction of tritium into the molecule at a late stage of the synthesis to maximize the specific activity and minimize the handling of radioactive materials. This can be achieved through methods such as catalytic tritium exchange with a suitable precursor. The purification of the radiolabeled compound is crucial and is often performed using preparative HPLC to ensure high radiochemical purity.
Development of Bioanalytical Assays for Preclinical Sample Analysis
The quantification of this compound in biological matrices such as plasma, blood, and tissue homogenates is essential for preclinical pharmacokinetic and toxicokinetic studies. iitri.orgbioagilytix.com This requires the development and validation of sensitive and specific bioanalytical assays.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed. A typical bioanalytical method for this compound would involve protein precipitation or liquid-liquid extraction to remove the bulk of the biological matrix, followed by analysis using an LC-MS/MS system.
The development of such an assay involves optimizing several parameters, including the chromatographic conditions, mass spectrometric detection (selection of precursor and product ions for selected reaction monitoring), and the choice of an appropriate internal standard. The method must then be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
Comparative Analysis of Ur Rg98 with Other H4 Receptor Ligands
Comparison with Established H4R Agonists and Antagonists
UR-RG98 is recognized as a potent and selective agonist of the human histamine (B1213489) H4 receptor (hH4R), demonstrating an EC50 of 11 nM. uni.lunih.govnih.govepa.govuni.lu Its selectivity profile is notable, exhibiting over 100-fold selectivity against the human H3 receptor (hH3R) and negligible activity at the H1R and H2R subtypes. nih.govnih.govepa.govuni.lu
In comparison to the endogenous ligand histamine (HA) and other established H4R agonists, this compound's defined potency and selectivity are advantageous for research. For instance, 5-methylhistamine, another H4R agonist, shows significantly reduced potency at murine and rat H4Rs compared to the human ortholog, with its potency at mouse and rat H4R being almost 100-fold lower (pEC50 hH4R: 7.4, mH4R: 5.8, rH4R: 5.6). Imbutamine is a potent agonist for both H3R and H4R, with EC50 values of 3 nM and 66 nM, respectively, indicating less selectivity for H4R compared to this compound. nih.gov 5-Methylimbutamine, while equipotent to imbutamine at hH4R (EC50 = 59 nM), demonstrates approximately 16-fold selectivity for hH4R over hH3R, still less pronounced than this compound's selectivity. nih.gov
When considering H4R antagonists, JNJ 7777120 is a widely studied compound with a Ki of 12.5 ± 2.6 nM at the human H4R and over 80-fold selectivity against other histamine receptors. However, JNJ 7777120 has shown complex species-dependent pharmacology, acting as a partial inverse agonist at the hH4R but as a partial agonist at the rat and mouse H4Rs, and exhibiting stimulatory effects at rodent H4Rs in some functional assays. This contrasts with this compound's consistent agonistic activity at the human receptor.
The following table summarizes the pharmacological profiles of this compound and other selected H4R ligands:
| Compound | Target Receptor | Activity (hH4R) | EC50 (nM) / Ki (nM) | Selectivity (vs. H3R) | Murine H4R Activity |
| This compound | hH4R | Agonist | 11 (EC50) nih.govnih.govepa.govuni.lu | >100-fold nih.govnih.govepa.govuni.lu | Antagonist uni.lunih.govnih.govepa.gov |
| Histamine (HA) | hH4R | Agonist | Variable | Low | Agonist |
| 5-Methylhistamine | hH4R | Agonist | pEC50 7.4 | Dual H2R/H4R agonist nih.gov | pEC50 5.8 (mH4R) |
| JNJ 7777120 | hH4R | Antagonist | 12.5 ± 2.6 (Ki) | >80-fold | Partial Agonist/Inverse Agonist |
| Imbutamine | hH4R | Agonist | 66 (EC50) nih.gov | Prefers H3R (EC50 3 nM) nih.gov | Agonist |
| 5-Methylimbutamine | hH4R | Agonist | 59 (EC50) nih.gov | ~16-fold nih.gov | Agonist |
Differentiation from Structurally Related Compounds (e.g., UR-PI376, UR-DEBa242)
This compound is a 2-arylbenzimidazole derivative and a cyanoguanidine-type compound. uni.lunih.govepa.gov It is structurally related to UR-PI376 (2-Cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[2-(phenylsulfanyl)ethyl]guanidine), which is also a potent and selective agonist of hH4R. nih.govnih.govepa.gov Both this compound and UR-PI376 exhibit a unique species-specific activity, acting as agonists at hH4R but antagonists at mH4R. uni.lu This highlights critical differences in receptor activation mechanisms between species. uni.lu However, UR-PI376 has shown considerably lower potencies and efficacies at mouse or rat H4R compared to the human H4R in certain assays. The introduction of a cyclopentane-1,3-diyl linker in this compound, in contrast to the linear butyl linker in UR-PI376, contributes to this compound's enhanced potency and selectivity profile. nih.govepa.gov
UR-DEBa242, chemically known as 1-[4-(1H-Imidazol-4-yl)butyl]-4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}-2,6-dimethylpyridinium hydrotrifluoroacetate trifluoroacetate, differentiates itself significantly from this compound as it is primarily a Py-5-labeled fluorescent multipurpose probe. epa.gov While it interacts with histamine receptors, its primary utility is as a molecular tool for binding studies and localization, rather than as a pure functional agonist like this compound. UR-DEBa242 acts as a partial agonist at the hH3R (pEC50 8.77) and as an inverse agonist/antagonist at the h/mH4Rs (pIC50 8.76/7.08; pIC50/pKb 7.81/7.30). This distinct functional profile and its fluorescent properties set it apart from this compound, which is valued for its direct agonistic activity.
Evaluation of this compound's Uniqueness as a Pharmacological Tool
This compound's uniqueness as a pharmacological tool stems from several key attributes:
Potent and Selective hH4R Agonism: Its high potency (EC50 11 nM) and excellent selectivity for hH4R over other histamine receptor subtypes (H1R, H2R, H3R) make it a highly specific probe for studying hH4R-mediated signaling pathways. nih.govnih.govepa.govuni.lu
Species-Specific Activity: The most striking feature of this compound is its dual activity across species: it functions as a potent agonist at the hH4R but as an antagonist at the mH4R. uni.lunih.govnih.govepa.gov This property makes this compound an invaluable tool for dissecting the molecular determinants of H4R activation and for investigating cross-species pharmacological differences, which are crucial for translational research. uni.lu
Enantiomeric Duality: The existence of an optical antipode (the enantiomer of (1S,3S)-UR-RG98) that acts as an H4R antagonist further enhances its utility. nih.govnih.govepa.govuni.lu This enantiomeric pair allows for precise investigations into the conformational requirements for H4R activation versus antagonism, supported by molecular dynamics simulations that confirm differential stabilization of active and inactive H4R states by the enantiomers. nih.govnih.govepa.gov This provides a unique experimental setup for probing receptor mechanisms.
Benchmarking this compound's Performance Against Other Research Probes
Benchmarking this compound against other research probes highlights its superior performance in specific contexts. Its high potency and selectivity for the human H4R make it a preferred agonist for in vitro studies involving human H4R systems, where it can reliably activate the receptor without significant off-target effects on other histamine receptor subtypes. nih.govnih.govepa.govuni.lu
The species-specific activity of this compound serves as a critical benchmark for evaluating the translational relevance of findings from animal models. While many H4R ligands exhibit species-dependent pharmacology, this compound's clear switch from agonism in humans to antagonism in mice provides a distinct advantage for understanding and validating H4R roles in different biological systems. uni.lu This characteristic is particularly important given the observed low amino acid identities of H4R species orthologs (e.g., human vs. mouse and rat ~70%), which can lead to significant discrepancies in ligand potencies and efficacies.
The availability of its antagonistic enantiomer provides an internal control and a unique means to explore receptor conformational states, offering a level of mechanistic insight not readily achievable with single-action compounds. This makes this compound, along with its optical antipode, a powerful pair of research probes for advanced H4R pharmacological investigations.
Future Research Directions and Unexplored Avenues for Ur Rg98
Elucidation of H4R-Mediated Signaling in Underexplored Biological Contexts
While the histamine (B1213489) H4 receptor (H4R) is recognized for its significant roles in inflammation and immune responses, its involvement in numerous other biological contexts remains underexplored vulcanchem.comuni-goettingen.de. UR-RG98, as a highly potent and selective hH4R agonist, is an invaluable tool for dissecting H4R-mediated signaling pathways in these less-investigated areas. Future research could leverage this compound to:
Investigate the precise mechanisms by which H4R signaling influences conditions such as cancer, neuropathic pain, vestibular disorders, and type 2 diabetes, where preliminary evidence suggests H4R modulation vulcanchem.comuni-goettingen.de.
Unravel the role of H4R in neuroinflammation and hematopoiesis, given its expression in the brain and bone marrow vulcanchem.com.
Utilize this compound's species-dependent activity (agonist at human H4R, antagonist at murine H4R) to perform comparative studies across different species. This can help identify species-specific signaling nuances and molecular determinants of H4R activation, which are critical for translating preclinical findings to human therapeutics epa.gov. This differential activity allows for the selective activation or blockade of H4R in human versus mouse models, providing a unique experimental control.
Development of Advanced Probes and Fluorescent Ligands Based on the this compound Scaffold
The this compound scaffold, with its high potency and selectivity for hH4R, presents an excellent foundation for the development of advanced research probes and fluorescent ligands idrblab.netnih.govnih.govnih.govnih.govresearchgate.net. Such tools are essential for real-time monitoring of receptor-ligand interactions, studying cellular distribution, and understanding the kinetics of H4R activation in live cells and in vivo.
Future efforts should focus on conjugating this compound or its optimized derivatives with various fluorophores to create fluorescent H4R ligands. This would enable detailed visualization of H4R localization, trafficking, and dynamic interactions within cellular environments using advanced microscopy techniques.
The design of such probes would involve careful consideration of linker chemistry and fluorophore selection to maintain the pharmacological profile of this compound while ensuring optimal brightness, photostability, and cell permeability.
Drawing inspiration from existing fluorescent ligands for other histamine receptor subtypes, such as the H3R ligand UR-NR266, can guide the rational design of this compound-based fluorescent probes for H4R.
Investigation into Potential Protein-Protein Interactions Modulated by this compound
Protein-protein interactions (PPIs) are fundamental to virtually all biological processes, including signal transduction and receptor function. As a potent hH4R agonist, this compound's binding to the receptor is expected to induce conformational changes that could modulate interactions between H4R and its associated proteins, or even influence broader cellular interactomes.
Research should aim to identify novel protein partners that interact with H4R in its active state, particularly when stimulated by this compound. Techniques such as co-immunoprecipitation, proximity ligation assays, or advanced proteomic approaches could be employed to map the H4R interactome under this compound stimulation.
Investigation into how this compound binding might alter existing H4R-protein complexes or influence downstream signaling cascades through specific PPIs is crucial. This could shed light on the molecular basis of H4R-mediated cellular responses.
Considering the observed biased signaling with some H4R ligands, future studies could explore whether this compound preferentially stabilizes certain H4R conformations that lead to distinct protein-protein interactions, thereby influencing specific signaling pathways over others.
Exploration of Novel Synthetic Routes and Derivatization Strategies
This compound is a cyanoguanidine-type H4R agonist, and its synthesis involves specific stereochemical control due to the differential activity of its enantiomers idrblab.netnih.govnih.govnih.govnih.govresearchgate.net. Future research should focus on developing novel and efficient synthetic routes and derivatization strategies to:
Improve the scalability and cost-effectiveness of this compound production, enabling larger-scale research and potential preclinical development epa.gov.
Facilitate the synthesis of a diverse library of this compound analogues. This includes exploring modifications to the cyclopentane (B165970) linker, the imidazole (B134444) ring, or the phenylsulfanylethyl moiety to optimize potency, selectivity, metabolic stability, and pharmacokinetic properties idrblab.netnih.govnih.govnih.govnih.govresearchgate.net.
Develop stereoselective synthetic pathways that can reliably produce specific enantiomers or diastereomers of this compound and its analogues, given the critical role of stereochemistry in its pharmacological profile idrblab.netnih.govnih.govnih.govnih.govresearchgate.net.
Investigate the impact of bioisosteric replacements or conformational restriction on the this compound scaffold to identify compounds with enhanced therapeutic potential or improved pharmacological profiles.
Expanding Computational Models to Predict and Design Novel this compound Analogues with Enhanced Profiles
Computational modeling has already played a role in understanding this compound, with molecular dynamics (MD) simulations confirming the differential stabilization of active and inactive H4R states by its enantiomers idrblab.netnih.govnih.govnih.govnih.govresearchgate.net. Expanding and refining these computational approaches is crucial for the rational design of novel this compound analogues.
Future research should focus on developing more sophisticated computational models, including advanced docking simulations, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms, to predict the binding affinity, selectivity, and functional activity of potential this compound analogues.
These models can be used for in silico screening of vast chemical libraries to identify new chemical entities with this compound-like activity but with improved profiles, such as enhanced potency, greater selectivity for specific H4R signaling pathways, or optimized species-specific activity.
Furthermore, computational approaches can guide the design of analogues with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, accelerating the lead optimization process and reducing the need for extensive experimental screening.
Methodological Advancements for In Vitro and In Vivo Research with H4R Ligands
The study of H4R ligands like this compound can greatly benefit from advancements in research methodologies, particularly those that offer more physiologically relevant and predictive models.
In Vitro Advancements: The development and implementation of advanced in vitro models, such as organ-on-a-chip systems, 3D bioprinted tissues, and microfluidic platforms, can provide more accurate and physiologically relevant environments for studying H4R signaling and the effects of this compound. These human-relevant systems are particularly important given this compound's species-dependent activity, helping to overcome limitations associated with traditional animal models and improving the translational potential of research findings epa.gov.
In Vivo Advancements: Future research should explore the application of advanced in vivo imaging techniques, such as Positron Emission Tomography (PET) with radiolabeled H4R ligands, to track the distribution, receptor occupancy, and pharmacodynamics of this compound in living organisms vulcanchem.com. This would provide critical insights into its in vivo behavior and target engagement.
Assay Development: Continued development of highly sensitive and specific assays for H4R activity, including real-time monitoring systems and improved susceptibility testing methods, will enhance the precision and efficiency of research with this compound and other H4R ligands.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
